molecular formula C8H10FN3O B1381940 1-(5-Amino-2-fluorophenyl)-3-methylurea CAS No. 1546093-06-4

1-(5-Amino-2-fluorophenyl)-3-methylurea

Cat. No. B1381940
M. Wt: 183.18 g/mol
InChI Key: OTAJRESAGDFPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(5-Amino-2-fluorophenyl)-3-methylurea” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and fluorine (F) atoms. The presence of an amino group (-NH2) and a fluorophenyl group suggests that it might have applications in medicinal chemistry or as an intermediate in organic synthesis.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 5-amino-2-fluorophenyl derivative with an isocyanate or a carbamate to introduce the 3-methylurea moiety. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a hexagonal carbon ring) with amino (-NH2) and fluorine (-F) substituents at the 5th and 2nd positions, respectively. The 1st position of the phenyl ring would be connected to a 3-methylurea group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.



Chemical Reactions Analysis

As an organic compound containing both amino and urea functionalities, this molecule could participate in various chemical reactions. The amino group might undergo reactions such as acylation or alkylation, while the urea group could participate in condensation reactions. The aromatic ring could also undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with similar structures have moderate to low water solubility, depending on the presence and number of polar functional groups and the overall size and shape of the molecule.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Analogous Compounds : Research includes the synthesis of compounds with structures similar to 1-(5-Amino-2-fluorophenyl)-3-methylurea. For example, the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound with a similar structure, were conducted, highlighting the importance of correct identification in research chemicals (McLaughlin et al., 2016).

Chemical Properties and Reactions

  • Role in Chemical Reactions : The compound is used in various chemical reactions, particularly in the synthesis of oligoribonucleotides with selected 2'-O-methylation, indicating its significance in RNA biochemistry studies (Beijer et al., 1990).

Pharmacological Research

  • Inhibitory Potency and Pharmacological Properties : The research focuses on the optimization of inhibitory potency and duration of action of compounds containing similar structures to 1-(5-Amino-2-fluorophenyl)-3-methylurea, indicating their potential in pharmacological applications (Brooks et al., 1995).

Antibacterial and Anticancer Applications

  • Antibacterial and Anticancer Potential : There's a focus on synthesizing and testing compounds for antibacterial and anticancer activities, such as the study on 1-(5-Methyl-1,3,4-thiadiazolyl)-3-phenyl-sulfourea (Dao-feng, 2006), and 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid (Ying-xiang, 2007).

Animal Health and Biological Activity

  • Veterinary Applications and Biological Activity : Exploring the effects of similar compounds on the morphological composition of the blood of animals and their biological activity, as seen in studies involving 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol (Ohloblina et al., 2022).

Safety And Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes.


Future Directions

The future research directions for this compound would depend on its current applications. If it’s a pharmaceutical compound, future studies might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications. If it’s used in chemical synthesis, research might aim to improve the synthetic methods or explore new reactions it can participate in.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature references are needed. If you have more specific information about this compound, feel free to ask!


properties

IUPAC Name

1-(5-amino-2-fluorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c1-11-8(13)12-7-4-5(10)2-3-6(7)9/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAJRESAGDFPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-fluorophenyl)-3-methylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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